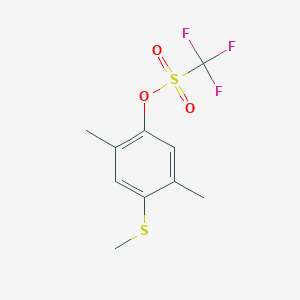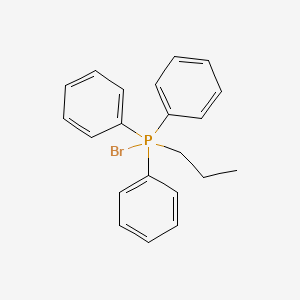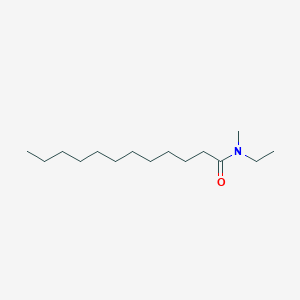
1,2,3,4,5,6-Hexachloropyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6-Hexachloropyrene is a chlorinated aromatic hydrocarbon with the molecular formula C16Cl6 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, where all hydrogen atoms are replaced by chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6-Hexachloropyrene can be synthesized through the chlorination of pyrene. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination of the pyrene molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of chlorine gas over pyrene in a reactor, with the reaction conditions optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6-Hexachloropyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated pyrene derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Partially dechlorinated pyrene derivatives.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6-Hexachloropyrene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chlorinated aromatic compounds.
Biology: Studied for its potential effects on biological systems and its role as an environmental pollutant.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the behavior of chlorinated hydrocarbons in biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6-hexachloropyrene involves its interaction with various molecular targets and pathways. The compound can bind to cellular proteins and DNA, leading to potential toxic effects. It may also interfere with enzymatic processes and cellular signaling pathways, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5,6-Hexachlorocyclohexane: Another chlorinated compound with similar structural features but different chemical properties.
Hexachlorobenzene: A chlorinated aromatic compound with six chlorine atoms attached to a benzene ring.
Uniqueness
1,2,3,4,5,6-Hexachloropyrene is unique due to its fully chlorinated pyrene structure, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it more resistant to degradation and more persistent in the environment compared to other chlorinated compounds.
Propiedades
Número CAS |
59808-28-5 |
|---|---|
Fórmula molecular |
C16H4Cl6 |
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexachloropyrene |
InChI |
InChI=1S/C16H4Cl6/c17-7-4-2-5-1-3-6-9-8(5)10(7)13(19)14(20)11(9)15(21)16(22)12(6)18/h1-4H |
Clave InChI |
PZPQOVDKDYMUOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C4=C1C=CC(=C4C(=C(C3=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrrole, 1-methyl-2-[(trifluoromethyl)thio]-](/img/structure/B14611184.png)
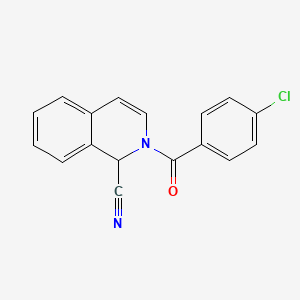
![N'-{4-[(5-Chloro-6-cyanopyridin-2-yl)sulfanyl]phenyl}-N,N-dimethylurea](/img/structure/B14611194.png)
![[4-(Methoxymethyl)penta-1,4-dien-1-YL]benzene](/img/structure/B14611196.png)
![1-[2-(4-Fluorophenyl)propyl]imidazole;nitric acid](/img/structure/B14611197.png)
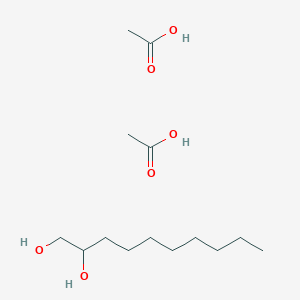

![Benzo[b]thiophene, 2,3-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14611226.png)
![2,2'-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14611232.png)
